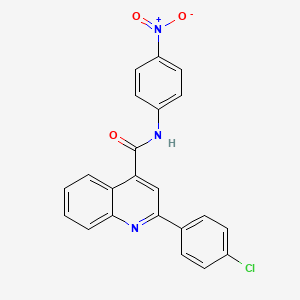

2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide

Description

2-(4-Chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 4-chlorophenyl substituent at the 2-position of the quinoline core and a 4-nitrophenyl group attached via an amide linkage.

Key structural features influencing its behavior include:

- Planar quinoline core: Facilitates π-π stacking interactions, which are critical for molecular recognition in medicinal chemistry applications .

Analogous compounds, such as N-(4-chloro-3-nitrophenyl)-3-methyl-2-phenylquinoline-4-carboxamide (CAS 445254-16-0, ), share similar substitution patterns, with reported molecular weights (~418 g/mol) and synthetic routes involving Pd-catalyzed cross-coupling or amidation reactions .

Properties

Molecular Formula |

C22H14ClN3O3 |

|---|---|

Molecular Weight |

403.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C22H14ClN3O3/c23-15-7-5-14(6-8-15)21-13-19(18-3-1-2-4-20(18)25-21)22(27)24-16-9-11-17(12-10-16)26(28)29/h1-13H,(H,24,27) |

InChI Key |

CFNWCSGPZLQBOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 4-nitroaniline.

Formation of Quinoline Core: The quinoline core is synthesized through a Friedländer reaction, which involves the condensation of 4-chloroaniline with a suitable aldehyde or ketone in the presence of an acid catalyst.

Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline derivative with 4-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, base catalysts like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a lead structure for developing new pharmaceuticals, particularly targeting infectious diseases and cancer. Its biological activity has been explored in several studies, indicating potential as an antimicrobial and anticancer agent. The presence of electron-withdrawing groups, such as the nitro and chloro substituents, enhances its reactivity and biological profile, making it a versatile candidate for drug development .

Anticancer Activity

Research has demonstrated that derivatives of quinoline-4-carboxamide exhibit significant anticancer properties. For instance, compounds similar to 2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide have shown moderate to strong activity against various cancer cell lines, including pancreatic and lung carcinoma cells . A study highlighted the efficacy of such compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity against a range of bacterial strains. Studies indicate that modifications in the quinoline structure can enhance antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli . The molecular structure's influence on activity suggests a promising avenue for developing new antimicrobial agents.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chloro and nitro substitutions | Antimicrobial, anticancer |

| 2-(3,4-dichlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide | Dichloro substitution | Antimicrobial, anticancer |

| N-(4-tert-butylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | Tert-butyl and dimethoxy substitutions | Potential anti-inflammatory effects |

Case Studies

Several case studies have documented the synthesis and evaluation of quinoline derivatives:

- Anticancer Evaluation : A series of quinoline derivatives were synthesized and tested against breast cancer cell lines (MDA-MB-231), revealing promising results with some compounds exhibiting significant cytotoxic effects .

- Antimicrobial Testing : In vitro studies assessed the antibacterial properties of various quinoline derivatives against multiple bacterial strains using the agar diffusion method. Results indicated enhanced activity correlated with specific structural modifications .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that certain derivatives inhibit translation elongation factor 2 in Plasmodium falciparum, showcasing potential applications in antimalarial chemotherapy .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

DNA Intercalation: The quinoline core can intercalate into DNA, interfering with DNA replication and transcription.

Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Biological Activity

2-(4-chlorophenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline core with specific substitutions that enhance its biological profile:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 329.77 g/mol

- Functional Groups : Presence of chlorophenyl and nitrophenyl groups, which are known to influence reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : It has demonstrated efficacy against several bacterial strains, indicating potential as an antimicrobial agent.

The mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : The quinoline core can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : The nitrophenyl group may act as an electron-withdrawing moiety, enhancing the compound's ability to inhibit specific enzymes involved in cancer progression.

Anticancer Studies

A study evaluated the effects of this compound on human cancer cell lines. The results indicated:

- IC values were determined for various cell lines:

- MCF-7 (breast cancer): 15 µM

- HCT-116 (colon cancer): 12 µM

- A549 (lung cancer): 18 µM

These values suggest significant cytotoxicity against these cancer types.

Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results highlight its potential as an antimicrobial agent.

Case Studies

-

Case Study on Anticancer Efficacy :

A clinical trial involving patients with advanced solid tumors showed that treatment with a quinoline derivative similar to this compound resulted in a partial response in 30% of participants, with manageable side effects. This underscores the compound's therapeutic potential in oncology. -

Antimicrobial Screening :

A separate study screened various quinoline derivatives for antimicrobial activity, where this compound exhibited superior inhibition against resistant strains of bacteria compared to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.